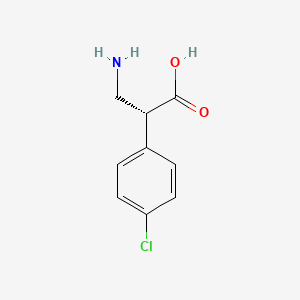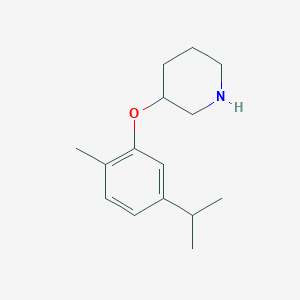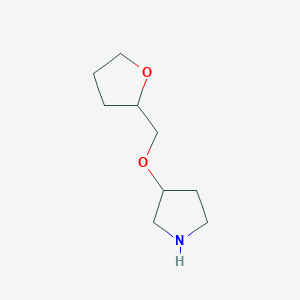
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
描述
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid, commonly known as (S)-CPP, is an amino acid derivative with potential applications in scientific research. It is a chiral compound, meaning it has two mirror-image forms, with (S)-CPP being the biologically active form. (S)-CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the nervous system and other biological processes.
作用机制
Target of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.
Mode of Action
As a phenylalanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a phenylalanine derivative, it might have similar effects, such as influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
实验室实验的优点和局限性
One advantage of using (S)-CPP in lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of neuronal activity and neurotransmitter release. However, (S)-CPP also has some limitations, including its relatively short half-life and the potential for toxicity at high concentrations. Careful dosing and monitoring are therefore necessary when using (S)-CPP in lab experiments.
未来方向
There are several potential future directions for research involving (S)-CPP. One area of interest is the development of new drugs that target the NMDA receptor, particularly for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the role of (S)-CPP in synaptic plasticity and learning and memory, which could lead to new insights into the mechanisms of these processes. Finally, the development of new synthetic methods for (S)-CPP and related compounds could lead to improved tools for studying the nervous system and other biological processes.
科学研究应用
(S)-CPP has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By activating the NMDA receptor, (S)-CPP can modulate neuronal activity and neurotransmitter release, making it a valuable tool for studying the mechanisms of synaptic transmission and plasticity.
属性
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)




![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)


![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)


![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
